Carboxybetaine methacrylate

antifouling coatings biomedical implants molecular dynamics simulation

Carboxybetaine methacrylate (CBMA, CAS 26338-17-0) is a zwitterionic methacrylate monomer containing both a quaternary ammonium cation and a carboxylate anion within the same monomeric unit. This structural feature enables CBMA-derived polymers (PCBMA) to form a highly stable electrostatically induced hydration layer via ionic solvation rather than hydrogen bonding alone.

Molecular Formula C11H19NO4
Molecular Weight 229.27 g/mol
CAS No. 26338-17-0
Cat. No. B15598724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarboxybetaine methacrylate
CAS26338-17-0
Molecular FormulaC11H19NO4
Molecular Weight229.27 g/mol
Structural Identifiers
InChIInChI=1S/C11H19NO4/c1-9(2)11(15)16-8-7-12(3,4)6-5-10(13)14/h1,5-8H2,2-4H3
InChIKeyCSWRCKVZMMKVDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Carboxybetaine Methacrylate (CBMA, CAS 26338-17-0): Baseline Characterization for Scientific Procurement


Carboxybetaine methacrylate (CBMA, CAS 26338-17-0) is a zwitterionic methacrylate monomer containing both a quaternary ammonium cation and a carboxylate anion within the same monomeric unit [1]. This structural feature enables CBMA-derived polymers (PCBMA) to form a highly stable electrostatically induced hydration layer via ionic solvation rather than hydrogen bonding alone [2]. This hydration mechanism confers upon PCBMA the dual functional capability of ultra-low fouling resistance to nonspecific protein adsorption, bacterial adhesion, and cell attachment, while simultaneously providing abundant carboxylate functional groups available for covalent biofunctionalization (e.g., protein or ligand immobilization) without compromising the non-fouling background [3]. CBMA serves as a foundational building block for synthesizing antifouling coatings, hydrogels, nanoparticles, and surface-grafted polymer brushes across biomedical devices, marine coatings, and diagnostic platforms.

Why Carboxybetaine Methacrylate (CBMA) Cannot Be Generically Substituted by PEG, SBMA, or MPC


In-class zwitterionic methacrylates—including sulfobetaine methacrylate (SBMA) and 2-methacryloyloxyethyl phosphorylcholine (MPC)—along with the broader industry standard poly(ethylene glycol) (PEG), exhibit superficially similar hydrophilic and non-fouling characteristics yet diverge profoundly in key performance metrics that dictate real-world procurement decisions [1]. PEG suffers from well-documented oxidative degradation and enzymatic susceptibility that curtail functional lifetime in oxygenated biological environments, whereas PCBMA remains stable under equivalent conditions [2]. Among zwitterionic alternatives, SBMA lacks the carboxylate functional handle essential for covalent bioconjugation, and MPC-derived hydrogels exhibit markedly inferior in vivo mechanical durability and shape retention relative to CBMA-based constructs [3][4]. Furthermore, only PCBMA demonstrates the unique combination of complete prevention of complex biological fluid (blood plasma) deposition alongside pH-responsive behavior, characteristics not concurrently achievable with SBMA, MPC, or PEG [5]. Consequently, substituting CBMA with any generic alternative risks compromising either functionalization capacity, long-term stability, or antifouling efficacy in complex biological milieus.

Carboxybetaine Methacrylate (CBMA) Quantitative Differentiation Evidence Versus PEG, SBMA, MPC, and CBA


CBMA vs. PEG: Superior Hydration Free Energy and Anti-Autoxidation Stability for Long-Term Implantable Devices

Molecular dynamics simulations quantitatively compared pCBMA with PEG of comparable molecular weight, revealing that pCBMA exhibits a more favorable hydration free energy, indicating stronger water affinity and a more thermodynamically stable hydration layer [1]. Critically, PEG experiences rapid autoxidation in oxygenated biological environments that limits its functional lifetime, whereas pCBMA is not subject to this degradation pathway, providing a longer operational lifespan for implantable or long-term biomedical devices [2]. Conformational analysis demonstrated that PEG adopts a curled conformation with massive segment-to-segment interactions that produce hindered hydration, while pCBMA exhibits hierarchic flexibility—a fixed backbone with relatively free sidechains—yielding an exclusive hydration volume per zwitterionic sidechain [1].

antifouling coatings biomedical implants molecular dynamics simulation PEG alternative hydration free energy

CBMA vs. SBMA: Complete Prevention of Blood Plasma Deposition Versus Incomplete Protection

In a direct comparative evaluation using surface plasmon resonance (SPR) sensors, poly(carboxybetaine methacrylate) (pCBMA) brushes completely prevented nonspecific deposition from undiluted human blood plasma, whereas poly(sulfobetaine methacrylate) (pSBMA) and poly(phosphorylcholine methacrylate) (pMPC)—despite being more hydrophilic—failed to prevent plasma deposition, although they were effective against single-protein solutions [1]. The adsorption kinetics from plasma collected from different healthy donors differed, yet pCBMA maintained zero detectable deposition across all donor samples, demonstrating robust inter-individual performance consistency [1]. Furthermore, pCBMA hydrogels exhibit stronger water binding than SBMA hydrogels, translating to more effective biofouling prevention [2].

blood plasma fouling biosensor coatings zwitterionic polymers surface plasmon resonance complex biological media

CBMA vs. MPC and SBMA: Superior In Vivo Mechanical Durability and Shape Retention for Tissue Scaffolds

A comparative in vivo study evaluated the suitability of three zwitterionic monomers (CBMA, MPC, and SBMA) as precursor materials for in situ gel-forming implants [1]. All three monomers exhibited lower cytotoxicity than other methacrylated monomers, establishing baseline cytocompatibility across the class [1]. However, following subcutaneous injection into murine models, poly(CBMA) implants retained their original shape for up to 3 weeks, whereas poly(MPC) and poly(SBMA) hydrogels maintained shape integrity for significantly shorter periods due to lower mechanical strengths [1]. Among four zwitterionic hydrogels systematically compared, pCBMA hydrogel possessed the strongest compressive modulus, further corroborating its mechanical superiority [2].

tissue engineering injectable hydrogels in vivo mechanical strength 3D cell scaffolds biodegradable implants

CBMA vs. CBA: Superior Fouling-Release Performance in Real Ocean Environments for Marine Coatings

A comparative investigation of amphiphilic copolymer coatings incorporating either carboxybetaine methacrylate (CBMA) or carboxybetaine acrylate (CBA) as the zwitterionic component revealed critical performance divergence in real ocean environments [1]. While both CBMA and CBA imparted ultralow fouling capability toward diatom (Navicula perminuta) attachment in controlled laboratory assays, only the employment of CBMA reduced marine biofouling in actual ocean exposure experiments [1]. CBA-containing coatings exhibited different surface morphologies and roughness compared to CBMA analogues, and investigated methacrylates in general exhibited superior fouling resistance compared to acrylates [1]. Additionally, CBMA incorporation into lauryl methacrylate-based coatings provided a quantifiable enhancement in fouling-release performance against the slime-forming diatom Navicula incerta, in contrast to SBMA which displayed no enhancement [2].

marine antifouling fouling-release coatings diatom adhesion biofouling amphiphilic copolymers

CBMA vs. SBMA in PDMS-Based Amphiphilic Coatings: Comparable Fouling-Release Enhancement but Distinct Surface Heterogeneity Profiles

A 2025 systematic comparison of four zwitterionic monomers (SBMA, SBMAm, MPC, and CBMA) incorporated as amphiphilic PDMS-based surface-modifying additives into polyurethane (PU) coating systems evaluated fouling resistance and fouling-release properties against three common marine fouling organisms: bacteria, algae, and barnacles [1]. Both SBMA and CBMA zwitterionic polymers improved fouling-release properties the most among all candidates tested. Quantitative barnacle adhesion measurements demonstrated that PDMS-SBMA triblock copolymer incorporation reduced barnacle adhesion strength from 0.58 MPa (control) to 0.19 MPa, representing a 67% reduction [1]. While the study identifies SBMA and CBMA as top performers, it notes distinct surface heterogeneity characteristics between the two zwitterion types, providing formulators with tunable parameters for specific end-use performance optimization [1].

PDMS coatings barnacle adhesion polyurethane surface-modifying additives fouling-release

Carboxybetaine Methacrylate (CBMA) Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Long-Term Implantable Blood-Contacting Medical Devices and Diagnostic Biosensors Requiring Complete Plasma Fouling Resistance

Based on the direct comparative evidence demonstrating that pCBMA completely prevents nonspecific deposition from undiluted human blood plasma while SBMA and MPC fail to do so [1], CBMA is the preferred monomer for surface coatings on implantable blood-contacting devices (e.g., vascular grafts, stents, catheters), in vivo biosensors, and SPR-based diagnostic platforms. The zero-background fouling property enables label-free detection in complex biological matrices with minimal false-positive interference, a capability not achievable with SBMA or MPC. Procurement rationale: For applications where exposure to whole blood or undiluted plasma is unavoidable, only CBMA-based surfaces provide the requisite level of protein resistance, making substitution with SBMA or MPC unacceptable.

Three-Dimensional Tissue Engineering Scaffolds and In Situ Gelling Implants Demanding Sustained In Vivo Mechanical Integrity

The in vivo comparative study established that poly(CBMA) implants retained their original shape for up to 3 weeks following subcutaneous injection, whereas poly(MPC) and poly(SBMA) hydrogels maintained structural integrity for significantly shorter periods due to lower mechanical strengths [1]. Additionally, among four zwitterionic hydrogels systematically evaluated, pCBMA exhibited the strongest compressive modulus [2]. Procurement rationale: For 3D cell encapsulation, bone tissue engineering, and injectable implant applications where the scaffold must withstand physiological mechanical stresses throughout the tissue regeneration period (weeks), CBMA-based formulations provide the essential mechanical durability that MPC- and SBMA-based alternatives cannot deliver.

Marine Fouling-Release Coatings Exposed to Real Ocean Environments Requiring Verified Field Performance

Comparative ocean exposure studies demonstrated that while both CBMA and CBA imparted ultralow diatom attachment in laboratory assays, only CBMA reduced marine biofouling in actual ocean environments [1]. Furthermore, CBMA incorporation into hydrophobic lauryl methacrylate-based coatings provided quantifiable fouling-release enhancement against slime-forming diatoms, whereas SBMA displayed no measurable improvement in the same system [2]. In PDMS-polyurethane amphiphilic coating systems, CBMA and SBMA both significantly improved barnacle release compared to MPC and non-zwitterionic controls [3]. Procurement rationale: For marine coating development requiring translation from benchtop to ocean deployment, CBMA is the only carboxybetaine variant with verified real-world efficacy, and it outperforms SBMA in specific coating matrix compositions.

Functionalizable Nanoparticle Drug Delivery Systems Requiring Simultaneous Low-Fouling Shells and Bioactive Ligand Conjugation

pH-responsive nanoparticles constructed with a PDPA core and pCBMA shell (PDPA@PCBMA) demonstrated low-fouling properties comparable to PDPA@PEG NPs in resisting nonspecific interactions with RAW 264.7 and HeLa cells [1]. Critically, the presence of surface carboxyl groups on the pCBMA shell enabled RGD peptide functionalization for specific targeting of αvβ3 integrin-expressing U87 glioblastoma cells—a functionalization capability absent in PEG-based alternatives that lack inherent reactive handles [1]. Procurement rationale: For targeted drug delivery nanocarrier development where both stealth circulation (anti-fouling) and active targeting (ligand conjugation) are required, CBMA uniquely provides both functions without requiring secondary chemical modification steps that compromise yield and reproducibility.

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